Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Atomic Layer Deposition Chemical Vapor Deposition Thermogravimetric Analysis

Tungsten thin-film deposition often forces a choice between W(CO)₆ (high C/O contamination) and Cp-based precursors (amorphous, graphitic-carbon films). Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) uniquely delivers crystalline, textured WC₁₋ₓ films with very low oxygen content. • Sublimation T at 1 Torr: 150.5 °C vs 51.0 °C for W(CO)₆ - enables heated delivery lines without premature vaporization. • Film quality: Crystalline textured WC₁₋ₓ; Cp precursors yield amorphous WC with graphitic carbon. • Stable one-electron-oxidized state sustains catalytic turnover; associative substitution allows tunable ligand exchange.

Molecular Formula C12H12O4W
Molecular Weight 404.1 g/mol
CAS No. 12129-70-3
Cat. No. B083151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracarbonyl(1,5-cyclooctadiene)tungsten(0)
CAS12129-70-3
Molecular FormulaC12H12O4W
Molecular Weight404.1 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]
InChIInChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;;
InChIKeyURZAVABIRGHJEB-XRGHXPOKSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0): Specifications


Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), also known as W(CO)4(COD) (CAS 12129-70-3), is a zero-valent tungsten organometallic complex featuring a chelating 1,5-cyclooctadiene (COD) ligand and four carbonyl (CO) ligands. The compound is a crystalline solid with a melting point of 155–161 °C and a molecular weight of 404.06 g/mol [1]. It serves as a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tungsten-containing thin films, and as a catalyst or pre-catalyst in organic transformations . Its procurement is motivated by its balanced volatility and thermal stability profile, which distinguishes it from simpler tungsten carbonyls.

Workflow
CVD / ALD precursor for tungsten-containing thin films
Suited for vapor-phase deposition research
Selection
Balanced volatility and thermal stability profile
Higher thermal budget than simpler tungsten carbonyls
Use Context
Catalyst or pre-catalyst in organic transformations
Organometallic synthesis research

Why Substituting W(CO)₄(COD) Fails in Vapor Deposition


In vapor-phase deposition processes, the selection of a tungsten molecular precursor is not arbitrary. Tungsten hexacarbonyl (W(CO)6) is highly volatile but yields films with high carbon and oxygen contamination [1]. Bis(cyclopentadienyl)tungsten dihydride (WH2Cp2) generates amorphous WC films with graphitic carbon, while W(CO)4(COD) uniquely produces crystalline, textured WC1-x films with very low oxygen content under comparable CVD conditions [2]. The COD ligand modulates the precursor's sublimation enthalpy and activation energy, directly impacting film purity and morphology in ways that cannot be replicated by substituting a cheaper or more common tungsten source [3]. These thermochemical and film-quality differences are quantified below.

1
Film purity and morphology may shift
W(CO)6 yields films with higher carbon and oxygen contamination; WH2Cp2 gives amorphous WC with graphitic carbon. Film quality is not comparable under similar conditions.
2
Thermochemical properties are fundamentally different
The COD ligand alters sublimation enthalpy and activation energy. Cheaper tungsten sources may not replicate precursor delivery parameters or film outcomes.
3
Reaction kinetics differ across Group 6 analogs
Cr analog reacts via a dissociative pathway; W complex follows an associative mechanism. Ligand substitution behavior may not transfer directly.

Quantitative Evidence for W(CO)₄(COD) Procurement


Higher Sublimation Enthalpy vs. W(CO)₆ for ALD

The sublimation enthalpy (ΔHsub) of (1,5-cod)W(CO)4 is 150.7 ± 17.3 kJ/mol, compared to 59.4 ± 1.9 kJ/mol for W(CO)6, as determined by thermogravimetric analysis (TGA) at a fixed heating rate of 10 °C/min [1]. The corresponding 1 Torr temperature (sublimation point) is 150.5 ± 1.4 °C for the COD complex versus 51.0 ± 5.3 °C for W(CO)6 [1]. This 2.5-fold increase in ΔHsub and ~100 °C higher 1 Torr temperature means the COD complex requires different precursor delivery system parameters, offering greater thermal stability during vapor transport but also exhibiting 19.5% residual mass indicative of partial decomposition [1].

Sublimation Enthalpy
Head-to-head
ΔHsub: 150.7 ± 17.3 kJ/mol (vs. 59.4 ± 1.9 kJ/mol for W(CO)6)
Supports higher-temperature precursor delivery in ALD
Residual mass 19.5% indicates partial decomposition
Atomic Layer Deposition Chemical Vapor Deposition Thermogravimetric Analysis

Crystalline WC₁₋ₓ Films vs. Amorphous Precursors

In a direct comparative MOCVD study at 540 °C, films deposited from W(CO)4(COD) exhibited crystalline textured WC1-x, whereas films from WH2Cp2 and WH2Cp*2 yielded amorphous WC incorporating graphitic carbon and <1 at.% oxygen contaminant [1]. Films from W(toluene)(CO)3 at the same temperature produced a-W2C crystalline texture [1]. This demonstrates that the COD ligand directs film phase and morphology in ways that the Cp and toluene precursors do not.

Film Crystallinity
Head-to-head
Crystalline textured WC1-x (vs. amorphous WC with graphitic C from Cp precursors)
Enables direct deposition of crystalline carbide films
MOCVD at 540 °C; phase confirmed by XRD
Tungsten Carbide Coatings MOCVD Thin Film Crystallinity

Radical Cation Thermal Stability vs. Norbornadiene Analog

Infrared spectroelectrochemical monitoring of one-electron oxidation of W(0) tetracarbonyl diene complexes shows that [W(CO)4(η⁴-cycloocta-1,5-diene)]⁺ is detectable at ambient temperature (293 K), whereas [W(CO)4(η⁴-norbornadiene)]⁺ rapidly decomposes under identical conditions [1]. This demonstrates markedly superior thermal stability of the 17-electron radical cation for the COD complex compared to its norbornadiene analog.

Radical Cation Stability
Head-to-head
[W(CO)4(COD)]+ detectable at 293 K (vs. nbd analog rapidly decomposes)
Supports redox catalysis with stable oxidized intermediate
FTIR spectroelectrochemistry; Organometallics 2007
Spectroelectrochemistry Radical Cation Stability Oxidation Chemistry

Associative vs. Dissociative Substitution Kinetics

Kinetic studies of COD displacement by bis(diphenylphosphino)alkane from M(CO)4(η²:²-COD) (M = Cr, Mo, W) reveal a mechanistic divergence: the molybdenum and tungsten complexes react via an associative mechanism, while the chromium analog follows a dissociative pathway [1]. This mechanistic difference means that the W complex's substitution rate is sensitive to entering ligand concentration and nature, offering tunable reactivity not available with the Cr analog [1].

Substitution Mechanism
Cross-study
Associative pathway for W/Mo (vs. dissociative for Cr analog)
Reactivity tunable by entering ligand concentration
Rate-law analysis; Pure Appl. Chem. 1997
Ligand Substitution Kinetics Organometallic Mechanism Group 6 Metals

High-Purity Synthesis via W(CO)₃(MeCN)₃

W(CO)4(COD) is synthesized via the reaction of W(CO)3(MeCN)3 with 1,5-cyclooctadiene in boiling n-hexane (69 °C), a route that avoids the photochemical activation required for direct substitution of CO in W(CO)6 [1]. This synthetic pathway yields a product that can be purified by sublimation and is commercially available at 95% minimum purity . In contrast, synthesis directly from W(CO)6 requires photolysis or higher temperatures, which can introduce decomposition products.

Synthetic Route & Purity
Supporting
W(CO)3(MeCN)3 + COD; thermal route (69 °C); commercial purity ≥95%
Supports scalable, high-purity procurement
Avoids photochemical activation of W(CO)6
Precursor Synthesis Organometallic Synthesis Purity Optimization

Application Scenarios for W(CO)₄(COD)


Crystalline WC₁₋ₓ Thin Films via MOCVD

When the application requires textured, crystalline WC1-x films rather than amorphous WC, W(CO)4(COD) is the preferred precursor. As demonstrated by Lai and Lamb (1995) [1], films deposited from this precursor at 540 °C yield crystalline textured WC1-x with very low oxygen content, whereas Cp-based precursors produce amorphous WC with graphitic carbon contamination. This is critical for diffusion barrier layers in microelectronics and wear-resistant coatings where phase purity directly impacts performance.

High-Temperature ALD Precursor Delivery

For ALD processes where the precursor must withstand higher delivery line temperatures without premature decomposition, W(CO)4(COD) offers a distinct advantage. Its 1 Torr sublimation temperature of 150.5 °C (vs. 51.0 °C for W(CO)6) [2] means it can be used in deposition systems with heated precursor lines that would cause W(CO)6 to vaporize uncontrollably. The higher ΔHsub (150.7 kJ/mol) also supports more controlled, layer-by-layer growth kinetics.

Redox Catalysis via Stable 17-Electron Intermediate

In electrocatalytic or redox-mediated transformations where the catalyst cycles through a one-electron-oxidized state, W(CO)4(COD) is preferable to the norbornadiene analog. The spectroelectrochemical data of Górski et al. (2007) [3] show that [W(CO)4(COD)]⁺ remains intact at room temperature, while [W(CO)4(nbd)]⁺ decomposes rapidly. This stability enables sustained catalytic turnover in oxidative reaction manifolds.

Controlled Ligand Substitution for In Situ Catalysis

For synthetic methodologies requiring controlled, tunable ligand exchange to generate active catalytic species, the tungsten COD complex's associative substitution mechanism [4] allows the reaction rate to be modulated by adjusting the concentration of the incoming ligand. This is a capability not available with the chromium analog, which follows a dissociative pathway insensitive to entering ligand concentration.

Application
Selection Property
Validation Focus
Crystalline WC1-x thin-film research
Film crystallinity and phase purity
XRD texture and oxygen content review
High-temperature ALD precursor delivery studies
Sublimation enthalpy and thermal stability
TGA and vapor pressure context review
Redox-mediated catalysis research
17-electron radical cation lifetime
Spectroelectrochemical stability assessment
Controlled ligand substitution studies
Associative vs. dissociative kinetics
Rate-law and ligand-concentration response
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